5-(Chloromethyl)-1H-indazole hydrochloride CAS number and structure
5-(Chloromethyl)-1H-indazole hydrochloride CAS number and structure
[1][2][3]
Executive Summary & Chemical Identity
5-(Chloromethyl)-1H-indazole hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and receptor antagonists. Characterized by an indazole core functionalized with a reactive chloromethyl "warhead" at the 5-position, it serves as a critical electrophile for installing the indazole scaffold into larger pharmacophores via nucleophilic substitution (
While the free base is assigned the CAS number 944904-22-7 , the hydrochloride salt is frequently generated in situ or isolated to improve shelf-stability and crystallinity, preventing the self-alkylation (polymerization) common to free-base benzylic halides.
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | 5-(Chloromethyl)-1H-indazole hydrochloride |
| Free Base CAS | 944904-22-7 |
| Molecular Formula | |
| Molecular Weight | 166.61 g/mol (Free Base) / 203.07 g/mol (Salt) |
| SMILES (Free Base) | ClCc1ccc2[nH]ncc2c1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.[1][2][3] |
Synthesis & Manufacturing Protocols
The synthesis of 5-(chloromethyl)-1H-indazole is most reliably achieved through the chlorination of its hydroxymethyl precursor. Direct halogenation of 5-methylindazole is possible but often suffers from poor regioselectivity (competing ring halogenation).
Validated Synthetic Route
The preferred pathway involves the reduction of 1H-indazole-5-carboxylic acid followed by chlorination.
Step 1: Reduction to Alcohol
-
Precursor: 1H-indazole-5-carboxylic acid (CAS: 61700-61-6).
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or Borane-THF ( ). -
Conditions: Reflux in anhydrous THF under
atmosphere. -
Product: (1H-indazol-5-yl)methanol.
Step 2: Chlorination to Hydrochloride Salt
-
Reagent: Thionyl Chloride (
).[4] -
Solvent: Dichloromethane (DCM) or Toluene.[4]
-
Mechanism:
substitution of the hydroxyl group. The HCl byproduct naturally protonates the indazole nitrogen, precipitating the hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway from the carboxylic acid precursor to the target hydrochloride salt.
Reactivity Profile & Applications
The 5-chloromethyl group acts as a benzylic-like electrophile. The hydrochloride salt form is crucial here: by protonating the indazole nitrogen (
Key Transformations ( Coupling)
Researchers typically utilize this compound to couple the indazole core to amines or thiols.
-
Amination: Reaction with secondary amines (
) in the presence of a base (e.g., , DIPEA) yields 5-(aminomethyl)indazoles. -
Etherification: Reaction with phenols or alkoxides generates ether-linked chimeras.
Critical Protocol Note: When performing couplings, 2.5 - 3.0 equivalents of base are required:
-
1 eq to neutralize the HCl salt.
-
1 eq to deprotonate the indazole NH (if
-alkylation is intended or if the solvent promotes tautomerization). -
Excess to drive the nucleophilic substitution.
Mechanistic Pathway
Figure 2: Activation and coupling mechanism. The salt must be neutralized in situ to permit nucleophilic attack.
Handling, Stability, and Safety
As an alkylating agent, 5-(chloromethyl)-1H-indazole hydrochloride poses specific hazards.
Stability Concerns[4]
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis in moist air, converting back to the alcohol (benzyl alcohol derivative) and releasing HCl gas.
-
Polymerization: The free base is unstable at room temperature for extended periods. The HCl salt stabilizes the compound by deactivating the ring nitrogens.
Safety Protocols (GHS Classifications)
-
H314: Causes severe skin burns and eye damage (due to HCl hydrolysis).
-
H341: Suspected of causing genetic defects (typical of alkyl chlorides/alkylating agents).
-
Storage: Store at -20°C , under inert atmosphere (Argon/Nitrogen), and strictly desiccated.
References
-
PubChem. (2025).[1] 5-(Chloromethyl)-1H-indazole (Compound CID 54599544).[5] National Library of Medicine. [Link]
